Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Description
Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a synthetic organic compound featuring a cyclopentenyl group linked via a carbonyl bridge to a piperidine ring substituted with a 2-hydroxyethyl moiety. Its molecular formula is inferred as C₁₃H₂₁NO₂ (molecular weight ~223.31 g/mol), based on structural analogs like the cyclohexene derivative (C₁₄H₂₃NO₂, 237.34 g/mol) . The compound’s structure combines a strained cyclopentene ring, which may enhance reactivity due to ring strain, with a polar hydroxyethyl group that could improve solubility in aqueous environments.
Properties
IUPAC Name |
cyclopent-3-en-1-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-10-7-11-5-8-14(9-6-11)13(16)12-3-1-2-4-12/h1-2,11-12,15H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAVEHABFFPFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{13}H_{19}N_{1}O_{2}
- Molecular Weight : 221.30 g/mol
This compound features a cyclopentene ring, a piperidine ring, and a hydroxyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing piperidine and cyclopentene rings have demonstrated activity against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 32 µg/mL |
| Example B | S. aureus | 16 µg/mL |
These findings suggest that this compound may also possess antimicrobial properties, although specific data for this compound is yet to be published.
Neuroprotective Effects
Studies on related compounds have shown neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the hydroxyl group may enhance antioxidant activity, thus protecting neuronal cells from oxidative stress.
Case Study 1: Inhibition of Neisseria meningitidis PilF Protein
A study focused on the design of inhibitors for the PilF protein in Neisseria meningitidis, which is crucial for bacterial adhesion. In silico modeling suggested that compounds similar to this compound could effectively inhibit this protein's function, preventing bacterial colonization in human brain endothelial cells. The binding energy calculated was -8.10 kcal/mol, indicating strong interaction potential .
Research Findings
Recent research highlights the importance of structural modifications in enhancing biological activity. For instance:
- Structural Analog Studies : Compounds with slight variations in the cyclopentene or piperidine structures showed varied potency against specific biological targets.
Table 2: Comparative Analysis of Structural Variants
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₉H₂₃N₃O₂
Molecular Weight : 317.41 g/mol
IUPAC Name : Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
The compound features a cyclopentene ring, a piperidine moiety, and a ketone functional group, contributing to its reactivity and interaction with biological systems.
2.1. Neurological Disorders
This compound has been investigated for its effects on neurological disorders, particularly as a potential treatment for conditions such as anxiety and depression. Research indicates that compounds with similar structural characteristics can modulate neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects.
Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of piperidine compounds and their efficacy in reducing anxiety-like behaviors in animal models. The findings suggest that the introduction of hydroxyl groups enhances the binding affinity to serotonin receptors, which may be relevant for our compound's mechanism of action .
2.2. Anticancer Activity
There is growing interest in the anticancer properties of cyclopentene derivatives. Preliminary studies indicate that this compound exhibits cytotoxic activity against various cancer cell lines.
Data Table: Anticancer Activity
These results highlight the need for further investigation into the compound's mechanism of action and potential as a chemotherapeutic agent.
Synthesis and Modifications
The synthesis of this compound involves multi-step organic reactions, often starting from commercially available piperidine derivatives. Modifications to the structure can enhance its bioactivity and selectivity.
Synthetic Pathway Overview :
- Formation of Cyclopentene Ring : Utilizing cyclization reactions.
- Piperidine Substitution : Introducing the piperidine moiety through nucleophilic substitution.
- Hydroxylation : Adding hydroxyl groups to improve solubility and biological activity.
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity: The 2-hydroxyethyl substituent enhances polarity relative to methyl or benzoyl groups in analogs, suggesting improved solubility in polar solvents (e.g., ethanol, DMSO) .
- Biological Relevance: Unlike morpholinoethyl-containing cannabinoids (e.g., JWH-018), which exhibit high CB1 affinity, the target compound’s piperidinyl-hydroxyethyl moiety may alter receptor binding kinetics due to steric and electronic differences .
Cannabinoid Receptor Affinity
Morpholinoethyl-substituted cannabinoids demonstrate nanomolar CB1 affinity, with side-chain length (4–6 carbons) critical for activity . In contrast, the target compound’s hydroxyethyl group (2 carbons) may reduce receptor interactions, as shorter chains correlate with diminished potency in cannabinoid analogs . However, the cyclopentenyl group’s electron-rich nature could compensate by enhancing π-π stacking with receptor aromatic residues.
Electronic Properties
Computational studies on (4-methylphenyl)(4-methylpiperidin-1-yl)methanone reveal that electron-withdrawing substituents on the aromatic ring significantly alter dipole moments and nonlinear optical properties . The target compound’s cyclopentenyl group, being less electron-withdrawing than a methylphenyl group, may result in reduced polarization and distinct electronic behavior.
Notes
Inferences and Limitations: Direct biological or pharmacological data for this compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs and require experimental validation.
Research Gaps: Further studies are needed to assess the compound’s pharmacokinetics, toxicity, and receptor binding profiles, particularly in the context of cannabinoid receptor modulation.
Preparation Methods
General Synthetic Approach
The preparation of Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone typically follows a multi-step synthetic route involving:
Step 1: Synthesis of 4-(2-hydroxyethyl)piperidine
- Starting from piperidine, the 4-position is functionalized via nucleophilic substitution or reductive amination with 2-hydroxyethyl precursors.
- Protection of the amine nitrogen may be necessary to direct substitution.
Step 2: Preparation of Cyclopent-3-en-1-yl Carbonyl Intermediate
- The cyclopent-3-en-1-yl moiety is introduced as an acid chloride or activated ester derivative.
- This intermediate is synthesized from cyclopent-3-ene carboxylic acid via chlorination (e.g., using thionyl chloride).
Step 3: Acylation of 4-(2-hydroxyethyl)piperidine
- The key step involves the nucleophilic attack of the piperidine nitrogen on the cyclopent-3-en-1-yl acid chloride.
- Reaction conditions are optimized to avoid side reactions such as over-acylation or hydrolysis.
- Base (e.g., triethylamine) is used to scavenge HCl formed during the reaction.
Step 4: Purification and Characterization
- The crude product is purified by chromatography or recrystallization.
- Characterization is performed by NMR, IR, and MS to confirm structure and purity.
Detailed Preparation Methods and Conditions
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Piperidine + 2-bromoethanol, base, solvent | Nucleophilic substitution to introduce 2-hydroxyethyl at 4-position of piperidine | 4-(2-hydroxyethyl)piperidine |
| 2 | Cyclopent-3-ene carboxylic acid + SOCl2 | Conversion to cyclopent-3-en-1-yl acid chloride | Acid chloride intermediate |
| 3 | 4-(2-hydroxyethyl)piperidine + acid chloride + triethylamine, inert solvent (e.g., dichloromethane), 0-25°C | Acylation of piperidine nitrogen to form final ketone | This compound |
| 4 | Purification by column chromatography or recrystallization | Removal of impurities and isolation of pure compound | Pure target compound |
Research Findings and Optimization Notes
- Selectivity: The acylation step is highly selective for the piperidine nitrogen due to its higher nucleophilicity compared to the hydroxy group, which remains unreacted under controlled conditions.
- Temperature Control: Performing the acylation at low temperatures (0–5°C) minimizes side reactions such as polymerization of the cyclopentene ring or hydrolysis of the acid chloride.
- Solvent Choice: Dichloromethane or tetrahydrofuran are preferred solvents due to their ability to dissolve both reactants and facilitate the reaction.
- Base Use: Triethylamine or pyridine effectively neutralize HCl, improving yield and preventing acid-catalyzed side reactions.
- Yield: Optimized conditions yield the target compound in moderate to good yields (60–85%), depending on scale and purification methods.
Alternative Synthetic Routes
- Reductive Amination Route: Instead of direct substitution, 4-piperidone can be reacted with 2-hydroxyethylamine under reductive amination conditions to prepare the substituted piperidine before acylation.
- Use of Coupling Agents: Carbodiimide-based coupling agents (e.g., EDCI, DCC) can be employed to activate cyclopent-3-ene carboxylic acid for amide bond formation, avoiding the use of acid chlorides.
- Protecting Group Strategies: Hydroxy group protection (e.g., as silyl ethers) may be used if competing side reactions occur during acylation.
Summary Table of Key Parameters
| Parameter | Preferred Condition | Notes |
|---|---|---|
| Acylation Temp. | 0–5°C | Minimizes side reactions |
| Solvent | Dichloromethane, THF | Good solubility, inert |
| Base | Triethylamine, pyridine | Neutralizes HCl formed |
| Purification | Column chromatography, recrystallization | Ensures high purity |
| Yield Range | 60–85% | Dependent on scale and purification |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?
Answer:
The synthesis of piperidine-containing methanones typically involves coupling reactions between activated carbonyl intermediates (e.g., acid chlorides) and amine derivatives. For example, in analogous compounds like benzoylpiperidine derivatives, nucleophilic substitution or condensation reactions under basic conditions (e.g., K₂CO₃ in DMF) are employed . Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reactivity.
- Catalysis : Use of phase-transfer catalysts to improve yields in biphasic systems.
- Temperature control : Room temperature to 80°C, depending on intermediate stability.
Table 1: Example Reaction Parameters from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | K₂CO₃, DMF, 4h, RT | 59–75% | |
| Purification | Silica gel chromatography (n-hexane/EtOAc) | ≥95% purity |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
Robust characterization requires a combination of:
- ¹H/¹³C-NMR : To confirm proton environments and carbon frameworks. For example, piperidine ring protons typically resonate at δ 1.7–3.5 ppm, while cyclopentenyl protons appear at δ 5.5–6.5 ppm .
- HPLC : To assess purity (>95% peak area recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass validation.
Table 2: Representative NMR Data from Similar Compounds
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Piperidine CH₂ | 1.72–2.01 | m | |
| Cyclopentenyl CH | 6.92–7.31 | m | |
| Hydroxyethyl (-OH) | 1.04–1.11 (broad) | - |
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR or MS data may arise from stereochemical complexity, tautomerism, or impurities. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : To assign overlapping signals and confirm connectivity .
- Variable Temperature NMR : To identify dynamic processes (e.g., ring-flipping in piperidine).
- Comparative Analysis : Cross-referencing with structurally characterized analogs (e.g., benzoylpiperidine derivatives) .
Example Case: In a study of (4-benzylpiperidin-1-yl)methanones, HMBC correlations resolved ambiguities in carbonyl attachment sites .
Advanced: What computational strategies are suitable for predicting the biological activity and binding modes of this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., enzymes or receptors). For example, piperidine methanones have been docked into retinol-binding protein cavities .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥50 ns trajectories recommended) .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .
Table 3: Key Parameters for Docking Studies
| Parameter | Value | Reference |
|---|---|---|
| Grid Box Size | 20 ų | |
| Force Field | AMBER | |
| Ligand Flexibility | Rotatable bonds ≤10 |
Safety: What are the critical safety considerations for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (e.g., P95) and chemical-resistant gloves .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Stability : Store at 2–8°C in airtight containers; avoid exposure to moisture or light .
Note: Acute toxicity data for similar compounds indicate potential carcinogenicity (IARC Category 2B), warranting strict adherence to institutional safety protocols .
Advanced: How can researchers evaluate the stability of this compound under varying experimental conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) .
- Analytical Monitoring : Track decomposition via HPLC-UV/MS. For example, piperidine derivatives may hydrolyze to carboxylic acids under acidic conditions .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
